molecular formula C8H12ClNO2 B1584727 3,5-Dimethoxyaniline hydrochloride CAS No. 40891-33-6

3,5-Dimethoxyaniline hydrochloride

Cat. No.: B1584727
CAS No.: 40891-33-6
M. Wt: 189.64 g/mol
InChI Key: CTAXHKMFVMTUIK-UHFFFAOYSA-N
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Description

3,5-Dimethoxyaniline hydrochloride is an organic compound with the molecular formula C8H11NO2·HCl. It is a derivative of aniline, where two methoxy groups (-OCH3) are attached to the benzene ring at the 3rd and 5th positions. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Nitration of 3,5-Dimethoxybenzene: The synthesis of this compound typically begins with the nitration of 3,5-dimethoxybenzene using nitric acid and sulfuric acid. The nitration reaction introduces a nitro group (-NO2) to the benzene ring.

  • Reduction of Nitro Compound: The nitro group is then reduced to an amine group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Formation of Hydrochloride Salt: The resulting aniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.

  • Reduction: Reduction reactions can convert the nitro group to an amine group, as mentioned in the preparation methods.

  • Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Cerium (IV) sulfate, hydrogen peroxide, and other oxidizing agents.

  • Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

  • Substitution: Various electrophiles and Lewis acids.

Major Products Formed:

  • Oxidation: Quinones, dyes, and other oxidized derivatives.

  • Reduction: Aniline derivatives.

  • Substitution: Substituted benzene derivatives.

Scientific Research Applications

3,5-Dimethoxyaniline hydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of dyes, pharmaceuticals, and other organic compounds. In biology, it serves as a precursor for various bioactive molecules. In medicine, it is used in the development of drugs and therapeutic agents. In industry, it is utilized in the production of polymers and other materials.

Safety and Hazards

3,5-Dimethoxyaniline hydrochloride is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Mechanism of Action

The mechanism by which 3,5-Dimethoxyaniline hydrochloride exerts its effects depends on its specific application. For example, in the synthesis of dyes, it acts as a precursor that undergoes further chemical reactions to form colored compounds. In pharmaceutical applications, it may interact with biological targets to produce therapeutic effects. The molecular targets and pathways involved vary based on the specific use case.

Comparison with Similar Compounds

  • 3,4-Dimethoxyaniline hydrochloride

  • 2,6-Dimethoxyaniline hydrochloride

  • 3,5-Dimethylaniline hydrochloride

Properties

IUPAC Name

3,5-dimethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-10-7-3-6(9)4-8(5-7)11-2;/h3-5H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAXHKMFVMTUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193896
Record name Benzenamine, 3,5-dimethoxy-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40891-33-6
Record name Benzenamine, 3,5-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40891-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3,5-dimethoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040891336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3,5-dimethoxy-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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